molecular formula C21H23N3O B3406966 (2E)-2-cyano-N-[4-(dimethylamino)phenyl]-3-[4-(propan-2-yl)phenyl]prop-2-enamide CAS No. 464905-33-7

(2E)-2-cyano-N-[4-(dimethylamino)phenyl]-3-[4-(propan-2-yl)phenyl]prop-2-enamide

Cat. No. B3406966
CAS RN: 464905-33-7
M. Wt: 333.4 g/mol
InChI Key: SDQXBZQZWILYBV-QGOAFFKASA-N
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Description

The compound “(2E)-2-cyano-N-[4-(dimethylamino)phenyl]-3-[4-(propan-2-yl)phenyl]prop-2-enamide” is an organic compound containing a cyano group (-CN), an amide group (CONH2), and aromatic rings with dimethylamino and isopropyl substituents .


Synthesis Analysis

The synthesis of such a compound would likely involve reactions that introduce the cyano group, the amide group, and the aromatic rings separately. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the cyano group, the amide group, and the aromatic rings. The “2E” in the name indicates the geometry around the double bond, with the two highest-priority groups on opposite sides .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. The cyano group could be hydrolyzed to give a carboxylic acid. The amide group could participate in acylation or condensation reactions. The aromatic rings could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. It’s likely to be a solid at room temperature, given the presence of the aromatic rings. Its solubility would depend on the solvent used .

Mechanism of Action

Without specific context, it’s hard to determine the exact mechanism of action of this compound. If it’s a drug, its mechanism would depend on the biological target it interacts with .

Future Directions

The future directions for research on this compound would depend on its applications. If it’s a pharmaceutical compound, future research could focus on improving its efficacy or reducing its side effects .

properties

IUPAC Name

(E)-2-cyano-N-[4-(dimethylamino)phenyl]-3-(4-propan-2-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O/c1-15(2)17-7-5-16(6-8-17)13-18(14-22)21(25)23-19-9-11-20(12-10-19)24(3)4/h5-13,15H,1-4H3,(H,23,25)/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDQXBZQZWILYBV-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-cyano-N-[4-(dimethylamino)phenyl]-3-[4-(propan-2-yl)phenyl]prop-2-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-2-cyano-N-[4-(dimethylamino)phenyl]-3-[4-(propan-2-yl)phenyl]prop-2-enamide

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